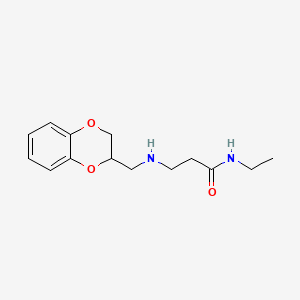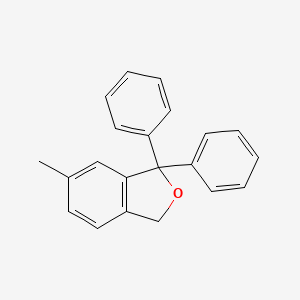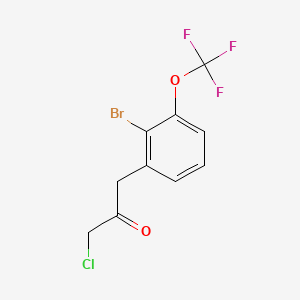
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, trifluoromethoxy, and chlorine substituent on a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the brominated phenyl ring.
Chloropropanone Formation: Reaction of the intermediate with chloropropanone under specific conditions to yield the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(2-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Chloro-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with chlorine and bromine atoms swapped.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications in different fields.
Properties
Molecular Formula |
C10H7BrClF3O2 |
|---|---|
Molecular Weight |
331.51 g/mol |
IUPAC Name |
1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2 |
InChI Key |
MSEFJAYIRLPJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


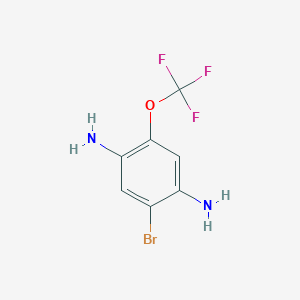
![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)
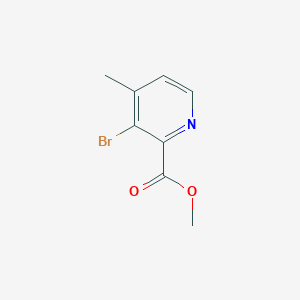
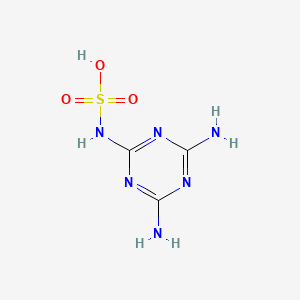
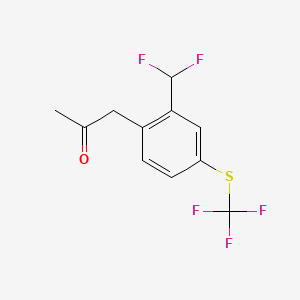
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylquinolin-1-ium methyl sulfate](/img/structure/B14065610.png)
![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)
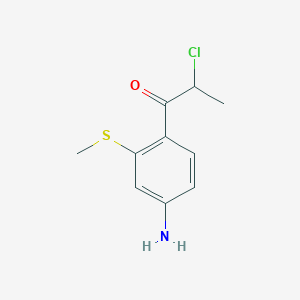
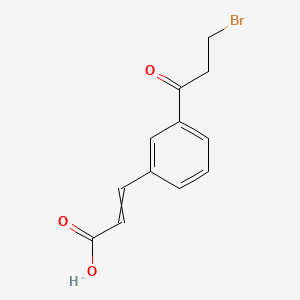
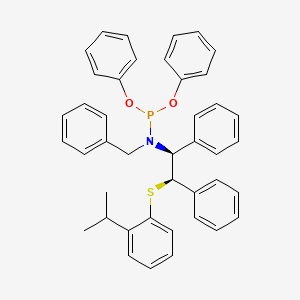
![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)

